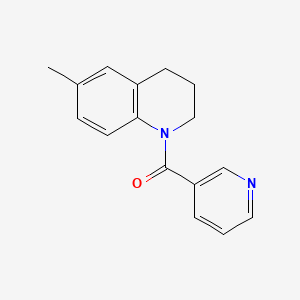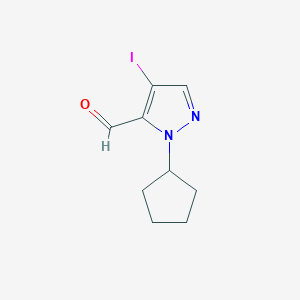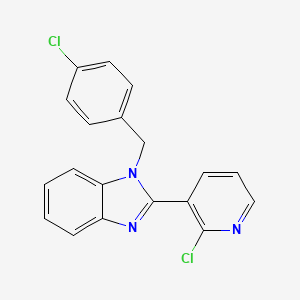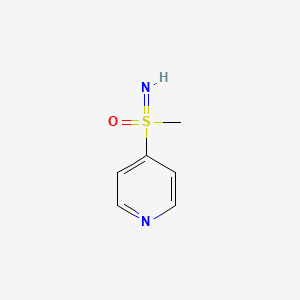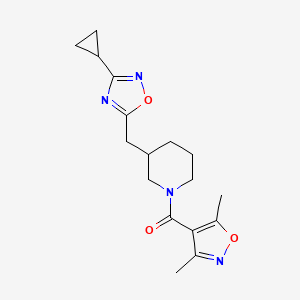
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
The compound is involved in the synthesis of novel biologically potent heterocyclic compounds with potential anticancer and antimicrobial properties. These compounds have shown significant activity against cancer cell lines and pathogenic bacterial strains, highlighting their potential in pharmaceutical drug development to combat microbial resistance (Katariya, D. R. Vennapu, & S. Shah, 2021).
Antimicrobial Activity
New pyridine derivatives have been synthesized, showing variable and modest activity against investigated strains of bacteria and fungi. This underscores the compound's role in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Kinetics and Chemistry
Research into the photochemistry of related compounds leads to findings on the kinetics and mechanisms of reactions crucial for understanding the chemical behavior of such complex molecules. This information is vital for the synthesis of new compounds with specific properties (Tae, Zhu, Platz, Pezacki, & Warkentin, 1999).
Molecular Interaction Studies
The compound plays a significant role in studying molecular interactions, particularly in understanding the antagonist mechanisms against specific receptors. This is critical in drug design and development, especially for targeting diseases at the molecular level (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of New Classes of Compounds
It is instrumental in synthesizing new classes of compounds, such as cyclic dipeptidyl ureas, which offer potential as biochemical tools or therapeutic agents. This underscores the compound's utility in expanding the chemical space for drug discovery (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Cancer Cell Lethality via Metabolic Pathways
Research has shown that the inhibition of oxidative phosphorylation, in combination with specific agents, can lead to the lethal poisoning of cancer cells. This highlights the potential therapeutic applications of the compound in cancer treatment by targeting metabolic pathways (Sica et al., 2019).
Structural Analysis and Drug Design
Structural analysis, such as Hirshfeld surface analysis, of related compounds helps understand the molecular interactions within crystals. This is crucial for drug design, providing insights into how compounds interact at the molecular level and their potential biological activities (Benaka Prasad et al., 2018).
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-15(11(2)23-19-10)17(22)21-7-3-4-12(9-21)8-14-18-16(20-24-14)13-5-6-13/h12-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNGXKZQOOCYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)
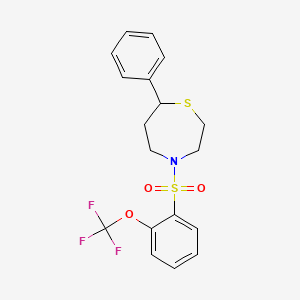
![4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2873538.png)

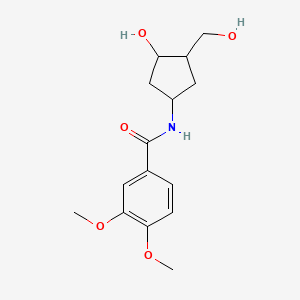

![4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2873543.png)
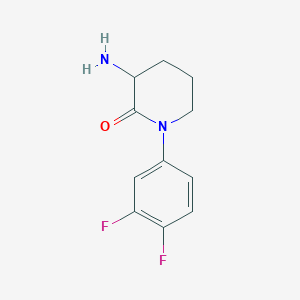
![1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2873547.png)
